molecular formula C14H11Cl2NO B3420681 N-(2,5-dichlorophenyl)-3-methylbenzamide CAS No. 199726-57-3

N-(2,5-dichlorophenyl)-3-methylbenzamide

Cat. No.: B3420681
CAS No.: 199726-57-3
M. Wt: 280.1 g/mol
InChI Key: IMSPJFSMSRXBCX-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-methylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with two chlorine atoms at the 2 and 5 positions on the phenyl ring and a methyl group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloroaniline and 3-methylbenzoic acid.

    Amide Formation: The primary synthetic route involves the formation of an amide bond between the amine group of 2,5-dichloroaniline and the carboxyl group of 3-methylbenzoic acid. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors and automated systems to handle the reagents and control reaction conditions precisely.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the amide group, leading to the formation of different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with nucleophiles replacing chlorine atoms.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids or aldehydes.

    Reduction: Products with reduced functional groups, such as amines or alcohols.

    Hydrolysis: 2,5-dichloroaniline and 3-methylbenzoic acid.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-3-methylbenzamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-3-methylbenzamide: Similar structure but with chlorine atoms at different positions, affecting its reactivity and biological activity.

    N-(2,5-dichlorophenyl)-4-methylbenzamide: Similar structure with a methyl group at a different position, influencing its physical and chemical properties.

    N-(2,5-dichlorophenyl)-3-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group, altering its steric and electronic characteristics.

Uniqueness

N-(2,5-dichlorophenyl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(15)5-6-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSPJFSMSRXBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274358
Record name N-(2,5-Dichlorophenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199726-57-3
Record name N-(2,5-Dichlorophenyl)-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199726-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dichlorophenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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